molecular formula C20H22N2O4S2 B11517459 methyl 2-({[(2Z)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

methyl 2-({[(2Z)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No.: B11517459
M. Wt: 418.5 g/mol
InChI Key: IKDOTMJVQQAMPY-KHPPLWFESA-N
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Description

METHYL 2-({[(2Z)-3-(FURAN-2-YL)PROP-2-ENAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiophene ring, and an enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[(2Z)-3-(FURAN-2-YL)PROP-2-ENAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The key steps may include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Thiophene Ring: This step may involve the use of sulfur-containing reagents and cyclization reactions.

    Enamide Formation: The enamide linkage can be formed through the reaction of an amine with an acyl chloride or anhydride.

    Final Coupling: The final step involves coupling the furan and thiophene rings with the enamide linkage under specific reaction conditions, such as the use of a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({[(2Z)-3-(FURAN-2-YL)PROP-2-ENAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: Functional groups on the furan or thiophene rings can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan or thiophene oxides, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-({[(2Z)-3-(FURAN-2-YL)PROP-2-ENAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL 2-({[(2Z)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE
  • **METHYL 2-({[(2Z)-3-(PYRIDIN-2-YL)PROP-2-ENAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 2-({[(2Z)-3-(FURAN-2-YL)PROP-2-ENAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H22N2O4S2

Molecular Weight

418.5 g/mol

IUPAC Name

methyl 2-[[(Z)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H22N2O4S2/c1-25-19(24)17-14-8-4-2-3-5-9-15(14)28-18(17)22-20(27)21-16(23)11-10-13-7-6-12-26-13/h6-7,10-12H,2-5,8-9H2,1H3,(H2,21,22,23,27)/b11-10-

InChI Key

IKDOTMJVQQAMPY-KHPPLWFESA-N

Isomeric SMILES

COC(=O)C1=C(SC2=C1CCCCCC2)NC(=S)NC(=O)/C=C\C3=CC=CO3

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCCC2)NC(=S)NC(=O)C=CC3=CC=CO3

Origin of Product

United States

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